molecular formula C9H4BrF2NO2 B1410338 4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid CAS No. 1807043-80-6

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid

Cat. No.: B1410338
CAS No.: 1807043-80-6
M. Wt: 276.03 g/mol
InChI Key: UPUASEPYKDCXFO-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4BrF2NO2. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core. It is a versatile chemical used in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-5-(difluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 4-bromo-3-amino-5-(difluoromethyl)benzoic acid.

    Oxidation: Formation of oxidized benzoic acid derivatives.

Scientific Research Applications

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzoic acid
  • 3-Cyano-4-(difluoromethyl)benzoic acid
  • 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid

Uniqueness

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of bromine, cyano, and difluoromethyl groups makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability that is not commonly found in similar compounds.

Properties

IUPAC Name

4-bromo-3-cyano-5-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-5(3-13)1-4(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUASEPYKDCXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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